![molecular formula C17H20Cl2N2O B14137755 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol CAS No. 89279-22-1](/img/structure/B14137755.png)
2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol is a complex organic compound characterized by its phenolic structure and the presence of dichlorophenyl and dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylamine with 3-(dimethylamino)propylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}ethanol
- 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}methane
Uniqueness
2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
89279-22-1 |
|---|---|
Fórmula molecular |
C17H20Cl2N2O |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
2-[2,4-dichloro-N-[3-(dimethylamino)propyl]anilino]phenol |
InChI |
InChI=1S/C17H20Cl2N2O/c1-20(2)10-5-11-21(16-6-3-4-7-17(16)22)15-9-8-13(18)12-14(15)19/h3-4,6-9,12,22H,5,10-11H2,1-2H3 |
Clave InChI |
WWYMJUWPWFRISL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN(C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)
![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)

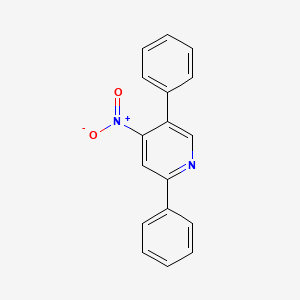
![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)

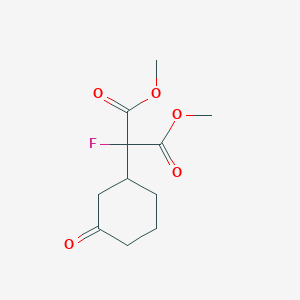
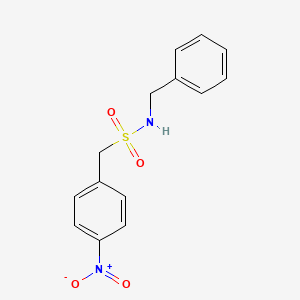
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
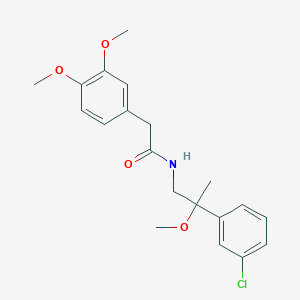
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
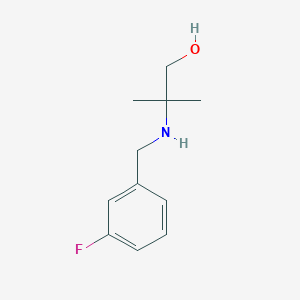
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
